molecular formula C17H18N2O3 B2516952 (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one CAS No. 1428382-23-3

(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2516952
CAS No.: 1428382-23-3
M. Wt: 298.342
InChI Key: RCCLAIUWTMSUDO-VOTSOKGWSA-N
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Description

(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a furan ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, including the formation of the furan ring, the pyridine ring, and the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The pyridine and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the compound may produce a fully saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of a furan ring, a pyridine ring, and a piperidine ring. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, which include a furan ring and a pyridine moiety linked through a piperidine unit. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Antimicrobial activity

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. For instance, the presence of the furan and pyridine rings suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure TypeNotable Activity
3-HydroxyflavoneFlavonoid derivativeAntioxidant, anti-inflammatory
QuercetinFlavonoidAntioxidant, anticancer
KaempferolFlavonoidAntioxidant, antimicrobial

What distinguishes this compound from these compounds is its specific combination of functional groups that may confer unique binding properties and biological activities not observed in other structurally related compounds.

Study 1: Antioxidant Activity

In a recent study, this compound was evaluated for its antioxidant potential using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants such as ascorbic acid.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving COX inhibition.

Study 3: Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(7-6-14-4-3-13-21-14)19-11-8-15(9-12-19)22-16-5-1-2-10-18-16/h1-7,10,13,15H,8-9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCLAIUWTMSUDO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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